molecular formula C17H10ClN3OS B11074447 7-(4-chlorophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

7-(4-chlorophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

Cat. No.: B11074447
M. Wt: 339.8 g/mol
InChI Key: MWJPJDBFJPKMHJ-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is a heterocyclic compound that belongs to the class of triazolothiazines. This compound is characterized by the presence of a triazole ring fused with a thiazine ring, along with phenyl and chlorophenyl substituents. Such structures are of significant interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Formation of the Thiazine Ring: The thiazine ring is usually formed by the reaction of triazole derivatives with thiourea or related compounds under acidic or basic conditions.

    Substitution Reactions: The phenyl and chlorophenyl groups are introduced through substitution reactions, often involving halogenated precursors and aromatic nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the sulfur atom in the thiazine ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring, potentially leading to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenated precursors and aromatic nucleophiles are used under conditions such as reflux in polar solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 7-(4-chlorophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for further pharmacological studies.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as anticancer agents. The presence of the triazole and thiazine rings is known to enhance the interaction with DNA and proteins, leading to possible therapeutic effects.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The thiazine ring can form stable complexes with metal ions, affecting their biological availability and activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-chlorophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiadiazine
  • 7-(4-chlorophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiadiazole

Uniqueness

Compared to similar compounds, 7-(4-chlorophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one has a unique combination of the triazole and thiazine rings, which may confer distinct biological activities. The presence of both phenyl and chlorophenyl groups further enhances its potential for diverse chemical reactions and applications.

Properties

Molecular Formula

C17H10ClN3OS

Molecular Weight

339.8 g/mol

IUPAC Name

7-(4-chlorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

InChI

InChI=1S/C17H10ClN3OS/c18-13-8-6-11(7-9-13)14-10-15(22)21-16(19-20-17(21)23-14)12-4-2-1-3-5-12/h1-10H

InChI Key

MWJPJDBFJPKMHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C(=O)C=C(S3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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